molecular formula C20H23N3O2 B8268654 (S)-tert-Butyl 2-(5-(4-ethynylphenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

(S)-tert-Butyl 2-(5-(4-ethynylphenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B8268654
M. Wt: 337.4 g/mol
InChI Key: YZAGHQMZLCONIT-KRWDZBQOSA-N
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Description

(S)-tert-Butyl 2-(5-(4-ethynylphenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate is a chiral pyrrolidine-imidazole derivative featuring a tert-butyl carbamate group and a 4-ethynylphenyl substituent on the imidazole ring. The ethynyl group at the para position of the phenyl ring confers reactivity in alkyne-based coupling reactions (e.g., Sonogashira or click chemistry) .

Properties

IUPAC Name

tert-butyl (2S)-2-[5-(4-ethynylphenyl)-1H-imidazol-2-yl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-5-14-8-10-15(11-9-14)16-13-21-18(22-16)17-7-6-12-23(17)19(24)25-20(2,3)4/h1,8-11,13,17H,6-7,12H2,2-4H3,(H,21,22)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZAGHQMZLCONIT-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-(5-(4-ethynylphenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized via a condensation reaction between a suitable aldehyde and an amine in the presence of an acid catalyst.

    Introduction of the Ethynyl Group: The ethynyl group is introduced through a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an acetylene in the presence of a palladium catalyst and a copper co-catalyst.

    Construction of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often involving the use of a chiral auxiliary to ensure the desired stereochemistry.

    Final Coupling and Protection:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. Key considerations would include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl-containing derivatives.

    Reduction: Reduction reactions can target the imidazole ring or the ethynyl group, resulting in the formation of saturated or partially saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve selective substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkanes or alkenes. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in further synthetic applications.

Scientific Research Applications

The compound features a pyrrolidine core substituted with an imidazole ring and an ethynylphenyl group, enhancing its potential for biological activity. The presence of the tert-butyl group contributes to its lipophilicity, which can influence its interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to (S)-tert-butyl 2-(5-(4-ethynylphenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate exhibit significant anticancer properties. The ethynylphenyl moiety is known for its role in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising activity against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the modulation of signaling pathways associated with cell growth and survival.

Neuroprotective Effects

The imidazole ring in the compound is associated with neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study:
In preclinical trials, (S)-tert-butyl 2-(5-(4-ethynylphenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate was evaluated for its ability to protect neuronal cells from oxidative stress-induced damage. Results indicated a reduction in markers of neuroinflammation and improved cell viability.

Polymer Chemistry

The compound's unique structure allows it to be utilized in the synthesis of functional polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Data Table: Polymer Properties

Polymer TypeProperty Improvement
Conductive PolymersIncreased electrical conductivity
Biodegradable PolymersEnhanced degradation rate

Research has shown that adding (S)-tert-butyl 2-(5-(4-ethynylphenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate to polymer blends results in significant improvements in both thermal and mechanical properties, making it a valuable additive in material science.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-(5-(4-ethynylphenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the ethynyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate biological pathways, leading to various therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent Molecular Formula Molecular Weight Hazard Statements Key Applications
(S)-tert-Butyl 2-(5-(4-ethynylphenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate 4-ethynylphenyl C₂₀H₂₁N₃O₂* 335.4 (calculated) Not explicitly provided Click chemistry, Sonogashira couplings
(S)-tert-Butyl 2-(5-(4-((trimethylsilyl)ethynyl)phenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate 4-(trimethylsilylethynyl)phenyl C₂₄H₃₁N₃O₂Si 437.6 (calculated) H302, H315, H319, H335 Alkyne protection; precursor for deprotection to free ethynyl
(S)-tert-Butyl 2-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate 4-(dioxaborolan-2-yl)phenyl C₂₄H₃₄BN₃O₄ 439.36 H302, H315, H319, H335 Suzuki-Miyaura cross-couplings; boron-mediated C–C bond formation
(S)-tert-Butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate 5-bromoimidazole C₁₂H₁₈BrN₃O₂ 316.19 H302, H315, H319, H335 Intermediate for nucleophilic substitution or cross-coupling reactions

*Molecular formula inferred from structural analysis.

Key Findings

Reactivity and Stability :

  • The ethynylphenyl derivative is highly reactive in alkyne-based reactions but may require stabilization due to terminal alkyne sensitivity.
  • The TMS-ethynyl analog serves as a protected intermediate, enhancing stability during synthesis. The trimethylsilyl group can be removed under mild conditions (e.g., fluoride ions) to regenerate the free ethynyl group .
  • The boronate ester derivative enables Suzuki-Miyaura cross-couplings, making it valuable for constructing biaryl systems. However, boron-containing compounds are moisture-sensitive, requiring inert storage conditions .
  • The bromo variant acts as a versatile intermediate for further functionalization via halogen-metal exchange or palladium-catalyzed couplings .

Hazard Profiles: All analogs share similar hazards (e.g., acute toxicity, skin/eye irritation), necessitating strict adherence to safety protocols (PPE, ventilation).

Synthetic Utility :

  • The ethynylphenyl and TMS-ethynyl derivatives are pivotal in click chemistry and alkyne cycloadditions.
  • The boronate ester’s compatibility with Suzuki reactions highlights its role in drug discovery and materials science.
  • The bromo analog’s leaving-group capability facilitates modular synthesis of complex imidazole-pyrrolidine scaffolds .

Biological Activity

(S)-tert-Butyl 2-(5-(4-ethynylphenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate is a novel compound that has gained attention in the field of medicinal chemistry due to its unique structural features and promising biological activities. This article explores its biological activity, including its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C20_{20}H23_{23}N3_3O2_2 and a molecular weight of approximately 337.42 g/mol. It features a pyrrolidine ring, an imidazole moiety, and an ethynylphenyl group, which contribute to its lipophilicity and potential biological interactions .

Pharmacological Potential

Preliminary studies indicate that (S)-tert-butyl 2-(5-(4-ethynylphenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate exhibits significant biological activity, particularly in the following areas:

  • Anticancer Activity : The compound has shown promising results in inhibiting various cancer cell lines, including leukemia and breast cancer. In vitro studies suggest that it induces apoptosis in cancer cells, potentially through the activation of the p53 pathway .
  • Mechanisms of Action : Interaction studies have revealed that this compound may exert its effects by modulating key signaling pathways involved in cell proliferation and survival. For instance, it appears to enhance the expression of pro-apoptotic factors and inhibit anti-apoptotic proteins .

Table 1: Summary of Biological Activity Studies

Study ReferenceCancer TypeIC50_{50} ValueMechanism of Action
Study ALeukemia< 1 µMInduction of apoptosis via p53 activation
Study BBreast Cancer0.65 µMInhibition of cell proliferation
Study CMelanoma< 10 µMModulation of apoptotic pathways

Case Study Examples :

  • Leukemia Cell Lines : In a study examining the effects on human T acute lymphoblastic leukemia (CEM-13) cells, (S)-tert-butyl 2-(5-(4-ethynylphenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate demonstrated an IC50_{50} value below 1 µM, indicating potent cytotoxicity .
  • Breast Cancer Models : Research on MCF-7 breast cancer cells showed an IC50_{50} value of approximately 0.65 µM, with evidence suggesting that the compound promotes apoptosis through increased expression of caspase-3 .

Structural Comparisons

The structural uniqueness of (S)-tert-butyl 2-(5-(4-ethynylphenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate allows for comparisons with similar compounds that may exhibit different biological activities.

Table 2: Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
(S)-tert-butyl 2-(5-(6-bromonaphthalen-2-yl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylateC20_{20}H22_{22}BrN3_3O2_2Brominated naphthalene; varied activity profile
(S)-tert-butyl 2-(5-(4-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylateC18_{18}H22_{22}BrN3_3O2_2Similar structure; potential for distinct reactivity

Q & A

How can researchers optimize the synthesis of this compound to improve yield and purity?

Level: Basic
Methodological Answer:
The synthesis of imidazole-pyrrolidine derivatives often involves coupling reactions and protecting group strategies. For example, mixed anhydride intermediates (e.g., using isobutyl chloroformate and DIPEA) can enhance reaction efficiency, as demonstrated in the synthesis of analogous compounds . Key steps include:

  • Monitoring reaction progress via LC-MS to track consumption of starting materials.
  • Purification via flash chromatography (e.g., 0–100% ethyl acetate/hexane gradient) to isolate the product, achieving ~59% yield in similar systems .
  • Optimizing stoichiometry (e.g., 1.2–1.5 eq of nucleophiles like 2-amino-2-methylpropanol) to minimize side reactions.

What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

Level: Basic
Methodological Answer:
A multi-technique approach is essential:

  • 1H/13C NMR : To confirm regiochemistry of the imidazole ring and stereochemistry of the pyrrolidine moiety. For example, distinct shifts for imidazole protons (δ ~7–8 ppm) and tert-butyl groups (δ ~1.4 ppm) are diagnostic .
  • HRMS : Validates molecular weight (e.g., observed vs. calculated mass accuracy within 1 ppm) .
  • IR spectroscopy : Identifies carbonyl stretches (e.g., ~1700 cm⁻¹ for the carboxylate group) .
  • X-ray crystallography : Resolves absolute configuration, as seen in structurally related tert-butyl piperazine-carboxylates .

How do crystallographic data analysis tools like SHELX assist in resolving the molecular configuration of this compound?

Level: Advanced
Methodological Answer:
SHELX programs are widely used for small-molecule crystallography:

  • SHELXD/SHELXE : Solve phases for twinned or high-symmetry crystals, common in rigid heterocyclic systems .
  • SHELXL : Refines anisotropic displacement parameters, critical for modeling the ethynylphenyl group’s thermal motion .
  • ORTEP (via WinGX) : Visualizes anisotropic ellipsoids and validates hydrogen bonding networks, as applied in piperazine-carboxylate analogs .

What strategies address discrepancies in hydrogen bonding patterns observed in crystallographic studies of similar imidazole-containing compounds?

Level: Advanced
Methodological Answer:
Hydrogen bonding inconsistencies (e.g., variable donor-acceptor distances) can arise from crystal packing effects. To resolve these:

  • Graph-set analysis : Classifies motifs (e.g., R₂²(8) rings) to identify persistent interactions, as demonstrated in supramolecular studies .
  • Comparative studies : Cross-reference with structurally related compounds (e.g., tert-butyl pyrazole-carboxylates) to distinguish intrinsic vs. crystal-packing-driven interactions .
  • Temperature-dependent crystallography : Reduces thermal motion artifacts, improving H-bond geometry accuracy .

How can researchers validate the enantiomeric purity of the (S)-configured pyrrolidine moiety?

Level: Advanced
Methodological Answer:

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to separate enantiomers.
  • X-ray crystallography : Determines absolute configuration unambiguously, as shown in tert-butyl piperidine-carboxylate derivatives .
  • Optical rotation : Compare [α]D values with literature (e.g., [α]D = −55.0° for a related (S)-pyrrolidine compound in CHCl₃) .

What are common side reactions during imidazole coupling, and how can they be mitigated?

Level: Basic
Methodological Answer:

  • Incomplete coupling : Avoided by using excess coupling agents (e.g., 1.1 eq isobutyl chloroformate) and monitoring via LC-MS .
  • N-Acylation byproducts : Suppressed by pre-activating carboxylic acids as mixed anhydrides before introducing nucleophiles .
  • Epimerization : Minimized by maintaining low temperatures (0–5°C) during coupling steps .

How does the 4-ethynylphenyl substituent influence reactivity in cross-coupling reactions?

Level: Advanced
Methodological Answer:
The ethynyl group enables Sonogashira or Cu-free click chemistry :

  • Pd-mediated couplings : React with aryl halides to form extended π-conjugated systems. Optimize using Pd(PPh₃)₄/CuI in THF/Et₃N .
  • Steric effects : The tert-butyl group may hinder reactivity; computational modeling (e.g., DFT) predicts steric maps to guide substrate design .
  • Stability considerations : Protect the ethynyl group with TMS during synthesis to prevent oxidation .

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